molecular formula C23H25NO7S2 B2992625 3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 946297-44-5

3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2992625
CAS No.: 946297-44-5
M. Wt: 491.57
InChI Key: GDSCNAFCVSSITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide features a 3,4,5-trimethoxy-substituted benzamide core linked to an ethyl chain bearing a sulfonyl group attached to a 4-methoxyphenyl ring and a thiophen-2-yl moiety. This structure combines aromatic methoxy groups, a sulfonamide bridge, and heterocyclic components, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7S2/c1-28-16-7-9-17(10-8-16)33(26,27)21(20-6-5-11-32-20)14-24-23(25)15-12-18(29-2)22(31-4)19(13-15)30-3/h5-13,21H,14H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCNAFCVSSITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound with potential biological activity. Its unique structure, featuring methoxy groups and a sulfonyl moiety, suggests that it may interact with various biological targets. This article reviews the compound's biological activity based on available research findings.

  • Molecular Formula : C23H24N2O7S
  • Molar Mass : 472.51 g/mol
  • Density : 1.336 g/cm³ (predicted)
  • pKa : 9.19 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. This inhibition can lead to decreased cell proliferation in various cancer cell lines, particularly melanoma .

Antitumor Activity

Research indicates that derivatives of benzamide compounds exhibit significant antitumor properties. The mechanism often involves the inhibition of DHFR, which is essential for DNA synthesis and cell division. The presence of methoxy groups in the structure enhances the compound's ability to penetrate cellular membranes and exert its effects on target cells .

Inhibition of Folate Cycle

The compound has been shown to down-regulate folate cycle gene expression in melanoma cells, suggesting a potential role in cancer therapy by targeting metabolic pathways critical for tumor growth .

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    • A study demonstrated that similar trimethoxybenzamide derivatives exhibited antiproliferative activity against several cancer cell lines, including melanoma and breast cancer. The presence of methoxy groups was crucial for enhancing bioavailability and cellular absorption .
  • Inhibition of Dihydrofolate Reductase :
    • Research has shown that compounds similar to this compound effectively bind to DHFR, leading to significant reductions in enzyme activity and subsequent effects on cell growth .
  • Potential for Chemoprevention :
    • Some studies suggest that derivatives of this compound could serve as chemopreventive agents due to their ability to modulate metabolic pathways involved in carcinogenesis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Antitumor ActivityInhibition of DHFR
Down-regulation of Folate CycleDecreased expression of folate cycle genes
Antiproliferative EffectsTargeting cancer cell lines (e.g., melanoma)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis of Structural and Functional Differences

Benzamide Core Modifications
  • Methoxy vs. Hydroxy Substitution :
    • The target compound and E-act/VUF15485 share a 3,4,5-trimethoxybenzamide core, which enhances lipophilicity and membrane permeability compared to THHEB’s polar trihydroxybenzamide . Methoxy groups may also resist metabolic oxidation, prolonging half-life.
    • THHEB’s hydroxyl groups contribute to potent antioxidant activity via hydrogen donation, whereas methoxy-substituted analogs like the target compound are more likely to target proteins (e.g., ion channels, receptors) .
Heterocyclic and Sulfonyl Components
  • Thiophene vs. Sulfonyl groups in the target compound and 561295-12-3 may enhance solubility and provide hydrogen-bonding sites for target engagement .
Pharmacological Implications
  • Ion Channel Modulation: E-act’s ANO1 activation suggests that the 3,4,5-trimethoxybenzamide scaffold is compatible with ion channel targeting. The target compound’s sulfonyl and thiophene groups could modulate selectivity or potency for related channels .
  • Receptor Binding :
    • VUF15485’s high affinity for unspecified receptors highlights the role of fluorophenyl and pyrrolidinyl groups in enhancing binding interactions. The target compound’s 4-methoxyphenylsulfonyl moiety may similarly optimize receptor docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.